molecular formula C26H32BrN7O2 B451692 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-ADAMANTANECARBOXAMIDE

3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-ADAMANTANECARBOXAMIDE

Cat. No.: B451692
M. Wt: 554.5g/mol
InChI Key: HCFJPQOJYUWWNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-ADAMANTANECARBOXAMIDE is a complex organic compound that features a unique combination of functional groups

Preparation Methods

The synthesis of 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-ADAMANTANECARBOXAMIDE involves multiple steps. The preparation typically starts with the formation of the 1,2,4-triazole ring system, which can be achieved through a copper-catalyzed click reaction of azides with alkynes . The benzimidazole moiety is then introduced through a condensation reaction with appropriate precursors. The adamantanecarboxamide group is incorporated in the final step, often using standard amide coupling reactions . Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the bromine atom or the triazole ring, resulting in debromination or hydrogenation products.

    Substitution: The bromine atom in the triazole ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The triazole and benzimidazole moieties are known to form hydrogen bonds with various biological targets, enhancing the compound’s binding affinity and specificity . The adamantanecarboxamide group may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar compounds include other triazole and benzimidazole derivatives, such as:

Properties

Molecular Formula

C26H32BrN7O2

Molecular Weight

554.5g/mol

IUPAC Name

3-(3-bromo-1,2,4-triazol-1-yl)-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]adamantane-1-carboxamide

InChI

InChI=1S/C26H32BrN7O2/c27-23-28-17-34(31-23)26-14-18-11-19(15-26)13-25(12-18,16-26)22(35)30-24-29-20-3-1-2-4-21(20)33(24)6-5-32-7-9-36-10-8-32/h1-4,17-19H,5-16H2,(H,29,30,35)

InChI Key

HCFJPQOJYUWWNB-UHFFFAOYSA-N

SMILES

C1COCCN1CCN2C3=CC=CC=C3N=C2NC(=O)C45CC6CC(C4)CC(C6)(C5)N7C=NC(=N7)Br

Canonical SMILES

C1COCCN1CCN2C3=CC=CC=C3N=C2NC(=O)C45CC6CC(C4)CC(C6)(C5)N7C=NC(=N7)Br

Origin of Product

United States

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